N-((4-(2,6-diethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c1-3-13-7-5-8-14(4-2)18(13)25-17(23-24-20(25)27)12-22-19(26)15-9-6-10-16(21)11-15/h5-11H,3-4,12H2,1-2H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVPNLSRKCMPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its potential to interact with different proteins or enzymes. The specific pathways and their downstream effects are yet to be elucidated.
Biological Activity
N-((4-(2,6-diethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives.
- Introduction of the Diethylphenyl Group : Alkylation with 2,6-diethylphenyl halides under basic conditions.
- Attachment of Functional Groups : The introduction of the thioxo group and the fluorobenzamide moiety is achieved through nucleophilic substitution reactions.
Antioxidant Activity
Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds with similar structural motifs have demonstrated effective scavenging of free radicals such as DPPH and hydrogen peroxide radicals . The incorporation of electron-donating groups in the structure enhances these antioxidant effects.
Anticancer Activity
This compound has shown promise in anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating moderate to high efficacy against tumor cell proliferation .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 27 | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 (skin carcinoma) | 1.98 ± 1.22 |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can lead to modulation of their activity and subsequent biological responses. For example, the inhibition of certain enzymes involved in cancer cell proliferation has been noted.
Case Studies
Recent studies have highlighted the potential therapeutic applications of triazole derivatives in various fields:
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro.
- Antifungal Activity : Similar triazole compounds are known for their antifungal properties, providing a basis for exploring this compound's potential in treating fungal infections.
- Neuroprotective Effects : Preliminary data suggest that certain structural analogs may protect neuronal cells from oxidative stress.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s distinct features include:
- 2,6-Diethylphenyl group : Provides steric bulk and lipophilicity.
- 3-Fluorobenzamide : Enhances electron-withdrawing effects and metabolic stability.
- Triazole-thione core : Facilitates hydrogen bonding and tautomerism.
Comparisons with analogs from literature reveal critical differences:
Table 1: Substituent Analysis of Triazole Derivatives
Key Observations :
- Electronic Effects : The 3-fluorobenzamide’s electron-withdrawing nature contrasts with urea (diflubenzuron) or sulfonamide (prosulfuron) groups, altering charge distribution and reactivity .
Spectral Data and Tautomerism
IR and NMR data highlight critical distinctions:
Table 2: IR Spectral Comparison
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
